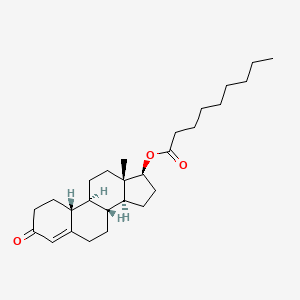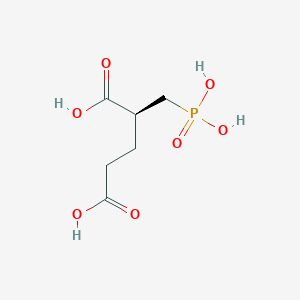![molecular formula C13H16N2O3 B15187676 3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide CAS No. 92137-88-7](/img/structure/B15187676.png)
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.278 g/mol . This compound is characterized by the presence of an aminophenyl group attached to an oxolan ring, which is further connected to a propanamide moiety . It is used in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, leading to modulation of their activity. The oxolan ring and propanamide moiety contribute to the compound’s overall stability and bioavailability .
Comparaison Avec Des Composés Similaires
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide can be compared with other similar compounds such as:
3-(4-Aminophenyl)-N-(2-oxoazepan-3-yl)propanamide: This compound contains a seven-membered ring instead of the oxolan ring, which may result in different chemical and biological properties.
N-(4-Aminophenyl)-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide: This compound has an oxazolidin ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and functional groups, which provide distinct chemical and biological properties .
Propriétés
Numéro CAS |
92137-88-7 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
3-[3-(4-aminophenyl)-2-oxooxolan-3-yl]propanamide |
InChI |
InChI=1S/C13H16N2O3/c14-10-3-1-9(2-4-10)13(6-5-11(15)16)7-8-18-12(13)17/h1-4H,5-8,14H2,(H2,15,16) |
Clé InChI |
ZCQPOYVQJHRHFV-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C1(CCC(=O)N)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


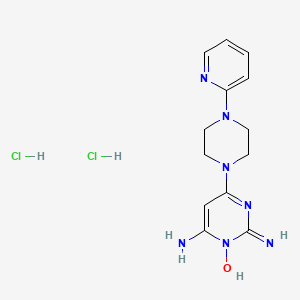

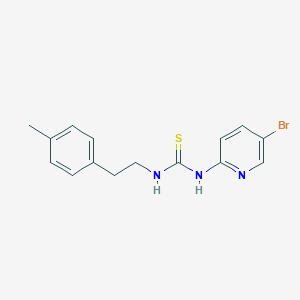
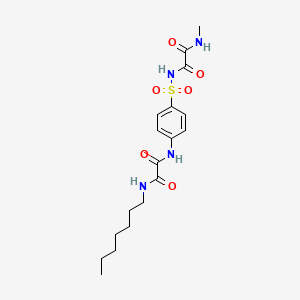

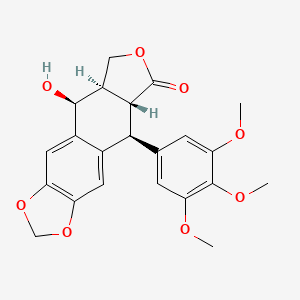
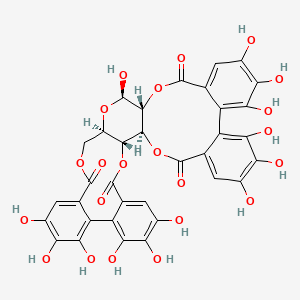

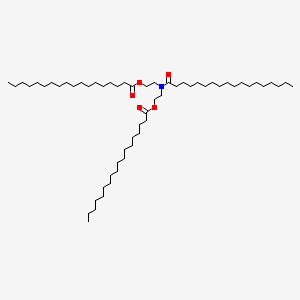
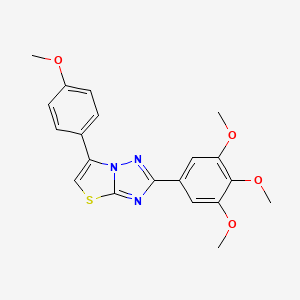
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-(adamantane-1-carbonylamino)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B15187644.png)
